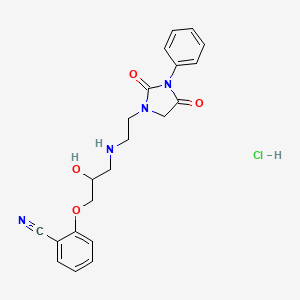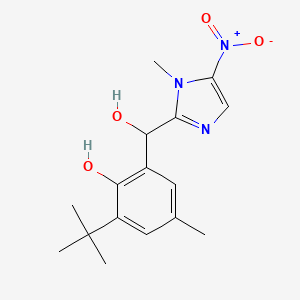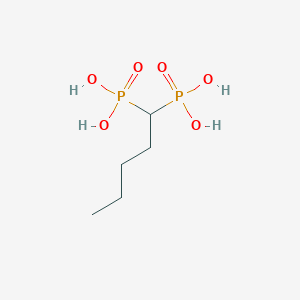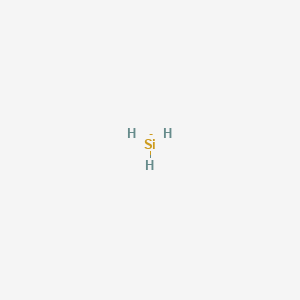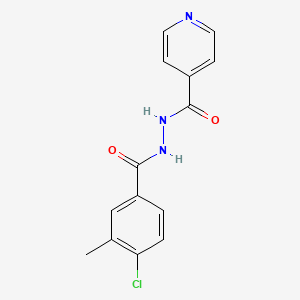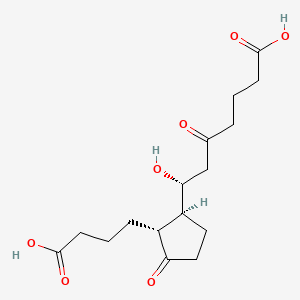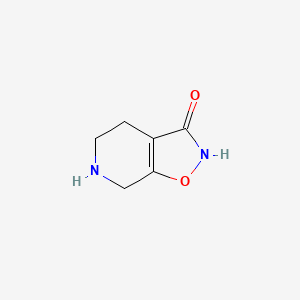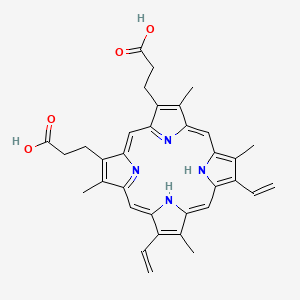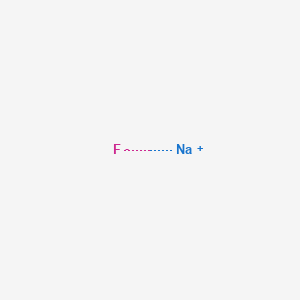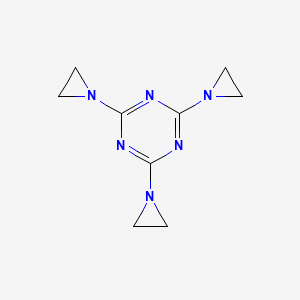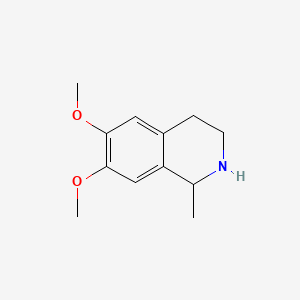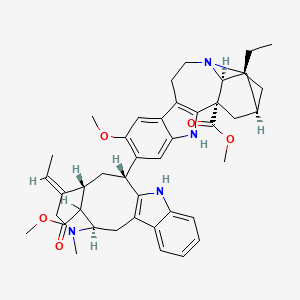
Voacamin
Übersicht
Beschreibung
Voacamine is a plant alkaloid with diverse pharmacological activities. It has shown potential in encapsulation into liposome formulations for drug delivery due to its scarce solubility in water. Its efficacy in reversing resistance of osteosarcoma cells resistant to doxorubicin highlights its importance in pharmacological research (Giansanti et al., 2019).
Synthesis Analysis
The total synthesis of Voacamine-related compounds, like (-)-voacinol and (-)-voacandimine C, has been achieved through complex synthetic routes. These syntheses often involve late-stage methylenation strategies inspired by biogenetic hypotheses, showcasing the compound's complex molecular architecture and the synthetic challenge it presents (Flynn et al., 2022).
Molecular Structure Analysis
Voacamine's structure is characterized by its bisindolic nature, with significant implications for its biological activity. Studies have detailed the structural basis for its action, including interactions with cellular targets like P-glycoprotein, which plays a crucial role in its chemosensitizing effects on drug-resistant tumor cells (Meschini et al., 2005).
Chemical Reactions and Properties
Voacamine has been studied for its ability to interact with various biological molecules and pathways. It induces apoptosis-independent autophagic cell death and can modulate the sensitivity of resistant osteosarcoma and melanoma cells to chemotherapeutic agents, highlighting its complex chemical behavior in biological systems (Meschini et al., 2008).
Physical Properties Analysis
The physical properties of Voacamine, such as its solubility and stability in various formulations, are critical for its application in drug delivery systems. Research on its encapsulation into liposomes has provided insights into how the lipid composition of these formulations can affect the entrapment efficiency and stability, thereby influencing its pharmacological efficacy (Giansanti et al., 2019).
Chemical Properties Analysis
The chemical behavior of Voacamine, especially in relation to its interactions with cellular targets and pathways, underpins its biological activity. Its role in modulating drug resistance, inducing cell death mechanisms, and interacting with proteins like P-glycoprotein, reflects its complex chemical properties that make it a compound of interest in cancer research and therapy (Meschini et al., 2008).
Wissenschaftliche Forschungsanwendungen
Anti-Onchocercal-Aktivität
Voacamin wurde zusammen mit anderen Verbindungen aus der Rinde des Stammes von Voacanga africana isoliert . Diese Verbindungen erwiesen sich in einer dosisabhängigen Weise als Inhibitoren der Beweglichkeit sowohl der Mikrofilarien (Mf) als auch der adulten männlichen Würmer von Onchocerca ochengi, einem parasitären Wurm . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Krankheiten eingesetzt werden könnte, die durch diese Parasiten verursacht werden .
Onkogene Aktivität gegen Darmkrebs
This compound wurde als neuartiger Inhibitor von EGFR (Epidermaler Wachstumsfaktor-Rezeptor) identifiziert, einem Protein, das eine entscheidende Rolle beim Zellwachstum und -überleben spielt . Es wurde gezeigt, dass es sowohl in vitro als auch in vivo eine onkogene Aktivität gegen Darmkrebs ausübt . This compound unterdrückte konzentrationsabhängig die Proliferation und Migration von CT26- und HCT116-Zellen, zwei Arten von Darmkrebszellen .
Induktion von Apoptose
Neben seiner antiproliferativen Wirkung induziert this compound auch Apoptose oder programmierten Zelltod in Krebszellen . Es stört das mitochondriale Membranpotential, was zu einer mitochondrialen Dysfunktion und einer verringerten ATP-Produktion führt . Dies führt zu einer verstärkten Anhäufung von intrazellulären reaktiven Sauerstoffspezies, die Apoptose auslösen können .
Inhibition des EGFR/PI3K/Akt-Signalwegs
Es wurde festgestellt, dass this compound den EGFR/PI3K/Akt-Signalweg unterdrückt, einen Signalweg, der bei Krebs oft dysreguliert ist . Diese Unterdrückung führt zu einer verringerten Phosphorylierung mehrerer Proteine, die an diesem Signalweg beteiligt sind, darunter EGFR, PI3K, Akt, mTOR, NF-kB und P70S6 . Dies deutet darauf hin, dass this compound möglicherweise als gezielte Therapie für Krebserkrankungen mit aberranten EGFR/PI3K/Akt-Signalen eingesetzt werden könnte .
Steigerung der chemotherapeutischen Wirksamkeit
Es wurde berichtet, dass this compound die zytotoxische Wirkung von Doxorubicin, einem häufig verwendeten Chemotherapeutikum, auf multiresistente Tumorzellen verstärkt . Dies deutet darauf hin, dass this compound möglicherweise in Kombination mit anderen Chemotherapeutika eingesetzt werden könnte, um deren Wirksamkeit zu verbessern .
Potenzieller Einsatz bei anderen Krankheiten
Obwohl sich die meisten Forschungsarbeiten zu this compound auf seine Antikrebs-Eigenschaften konzentriert haben, deutet seine Fähigkeit, die Beweglichkeit parasitärer Würmer zu hemmen, darauf hin, dass es möglicherweise zur Behandlung von parasitären Krankheiten eingesetzt werden könnte . Weitere Forschungsarbeiten sind erforderlich, um diese potenzielle Anwendung zu untersuchen.
Wirkmechanismus
Target of Action
Voacamine, an indole alkaloid, primarily targets the P-glycoprotein 1 (P-gp) . P-gp is an efflux pump responsible for multidrug resistance in tumor cells . It also exhibits potent cannabinoid CB1 receptor antagonistic activity .
Mode of Action
Voacamine is possibly a substrate for P-gp . It may compete with anticancer drugs such as doxorubicin for P-gp transport, thereby decreasing the removal of these drugs . This interaction enhances the efficacy of anticancer drugs in multidrug-resistant tumor cells .
Biochemical Pathways
Voacamine has been found to disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction . This disruption results in decreased ATP production and an enhanced accumulation of intracellular reactive oxygen species . It also affects the hypoxic and fatty acid pathway .
Result of Action
Voacamine has been shown to have significant molecular and cellular effects. It disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction . This disruption results in decreased ATP production and an enhanced accumulation of intracellular reactive oxygen species . It also leads to elevated expression levels of pro-apoptotic related proteins (Bax, Cyt-C, cleaved caspases 3/8/9) and diminished expression of Bcl-2, Bid, PRAP, and caspases 3/8/9 .
Action Environment
The action of Voacamine can be influenced by various environmental factors. For instance, the plant from which Voacamine is derived, Voacanga africana, is widely used in many African countries . The alkaloids from this plant, including Voacamine, are known to exhibit toxicity in the form of cardiac depressor activity, asphyxia, convulsions, hypertension, and CNS depressant activities . These effects could potentially influence the action, efficacy, and stability of Voacamine.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Voacamine plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with P-glycoprotein, an efflux pump responsible for multidrug resistance in tumor cells . Voacamine acts as a substrate for P-glycoprotein, competing with anticancer drugs such as doxorubicin for transport, thereby decreasing the removal of these drugs from the cells . This interaction enhances the cytotoxic effects of the drugs on resistant tumor cells, making voacamine a valuable agent in overcoming drug resistance.
Cellular Effects
Voacamine has significant effects on various types of cells and cellular processes. In multidrug-resistant tumor cells, voacamine increases the retention and intranuclear localization of doxorubicin, enhancing its cytotoxic effects . It also inhibits the action of P-glycoprotein, leading to increased drug accumulation within the cells . Additionally, voacamine has been shown to inhibit hypoxia-induced fatty acid synthesis in mammary gland carcinoma cells, demonstrating its potential in cancer therapy .
Molecular Mechanism
At the molecular level, voacamine exerts its effects by interacting with P-glycoprotein, an ATP-dependent molecular pump involved in drug efflux . Voacamine binds to P-glycoprotein, causing conformational changes that inhibit its function and reduce the efflux of anticancer drugs . This competitive inhibition enhances the intracellular concentration of drugs like doxorubicin, leading to increased cytotoxicity in resistant tumor cells . Voacamine also exhibits cannabinoid CB1 receptor antagonistic activity, adding another layer to its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of voacamine have been observed to change over time. Studies have shown that voacamine enhances the cytotoxic effects of doxorubicin in multidrug-resistant tumor cells by increasing drug retention and intranuclear localization . These effects are dose-dependent and vary with the duration of exposure. Voacamine’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function are promising for cancer therapy .
Dosage Effects in Animal Models
The effects of voacamine vary with different dosages in animal models. In studies involving mammary gland carcinoma, voacamine was administered at different doses to evaluate its efficacy and safety . Low doses of voacamine were found to be safe and effective in inhibiting tumor growth, while higher doses exhibited toxic effects such as hypertension and cardiac depressor activity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Voacamine is involved in several metabolic pathways, particularly those related to fatty acid synthesis and hypoxia response . It activates prolyl hydroxylase-2, which inhibits hypoxia-induced fatty acid synthesis in mammary gland carcinoma cells . This activation leads to the restoration of normal metabolic processes and the inhibition of tumor growth. Voacamine’s interactions with enzymes and cofactors in these pathways are crucial for its therapeutic effects.
Transport and Distribution
Within cells and tissues, voacamine is transported and distributed through interactions with P-glycoprotein . This interaction affects its localization and accumulation within the cells, enhancing its cytotoxic effects on resistant tumor cells . Voacamine’s ability to inhibit P-glycoprotein-mediated drug efflux is a key factor in its distribution and therapeutic efficacy.
Subcellular Localization
Voacamine’s subcellular localization is primarily influenced by its interaction with P-glycoprotein . It accumulates within the nucleus of resistant tumor cells, where it enhances the retention and cytotoxicity of anticancer drugs like doxorubicin . This localization is crucial for its function as a modulator of multidrug resistance and its potential in cancer therapy.
Eigenschaften
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-19-36(50-4)30(17-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8-/t23-,24-,28-,31+,35+,37?,40-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMIRXRRQJNZJT-XRMSBCOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Voacamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.23e-03 g/L | |
| Record name | Voacamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Voacamine is possibly a substrate for P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in tumor cells. Voacamine may compete with anticancer drugs such as doxorubicin for P-gp transport, decreasing removal of doxorubicin. | |
| Record name | Voacamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
3371-85-5 | |
| Record name | Voacamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl 12-methoxy-13-(17-methoxy-17-oxovobasan-3α-yl)ibogamine-18-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Voacamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015597 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Voacamine?
A1: Voacamine demonstrates multiple mechanisms of action, making it a fascinating subject for research. It exhibits a high affinity for Interleukin-2 Receptor α (IL-2Rα), with an equilibrium dissociation constant (KD) of 1.85 × 10−7 M []. This interaction suggests a potential role in modulating immune responses. Additionally, Voacamine has shown inhibitory effects on P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in tumor cells [, , ]. By inhibiting P-gp, Voacamine may enhance the efficacy of conventional chemotherapeutics. Further studies suggest Voacamine induces apoptosis-independent autophagic cell death in both sensitive and multidrug-resistant human osteosarcoma cells [].
Q2: What is the molecular formula and weight of Voacamine?
A2: Voacamine has the molecular formula C43H52N4O6 and a molecular weight of 708.9 g/mol [].
Q3: What spectroscopic data is available for characterizing Voacamine?
A3: Voacamine can be characterized using various spectroscopic techniques, including 1H and 13C NMR, and MS. Unambiguous assignment of its structure has been achieved through HSQC, HMBC, and NOESY experiments []. Researchers have also used UV spectroscopy to identify Voacamine, with characteristic absorption maxima at 225 and 287 nm [].
Q4: What are the potential therapeutic applications of Voacamine?
A4: Voacamine has shown promising activities against various diseases in preclinical studies. These include:
- Cancer: Voacamine exhibits cytotoxic effects against various cancer cell lines, including multidrug-resistant osteosarcoma [, , , , , , ], melanoma [], and colorectal cancer cells []. Its ability to inhibit P-glycoprotein makes it a potential candidate for overcoming multidrug resistance in cancer treatment.
- Parasitic Infections: Voacamine demonstrates activity against Onchocerca ochengi [, ] and Loa loa [], parasites responsible for Onchocerciasis (River Blindness) and Loiasis, respectively. It also shows promising activity against Leishmania parasites [, , ].
- Tuberculosis: Research indicates Voacamine exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv [, ].
Q5: How does Voacamine's structure relate to its biological activity?
A5: Voacamine belongs to the bis-indole alkaloid family and its structure plays a crucial role in its biological activity. Studies comparing various bis-indole alkaloids, including synthetic analogs, have shown that the position of attachment of the vobasane unit on the iboga moiety and the presence of an N-methyl group on the vobasane unit significantly influence cytotoxicity []. For instance, Voacamine is notably more potent than monomeric ibogan-type alkaloids like ibogaine and voacangine against Mycobacterium tuberculosis []. Additionally, the dimeric nature of Voacamine contributes to its ability to inhibit P-glycoprotein, as demonstrated by its stronger inhibitory effect compared to the monomeric alkaloid coronaridine [].
Q6: Are there any known resistance mechanisms to Voacamine?
A6: While specific resistance mechanisms to Voacamine have not been extensively studied, its activity against multidrug-resistant cancer cells, which often overexpress efflux pumps like P-glycoprotein, suggests that it might be less susceptible to these common resistance mechanisms [, , , , ]. Further research is needed to fully elucidate potential resistance mechanisms that may develop against Voacamine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



